N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide” is a chemical compound . Its IUPAC name is “N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide” and its molecular formula is C20H18Cl4N4OS. The molecular weight of this compound is 504.25.
Synthesis Analysis
The synthesis of a similar compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was reported in a study . The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Wissenschaftliche Forschungsanwendungen
- This compound exhibits antifungal properties and has been investigated for its efficacy against various fungal pathogens. Researchers have explored its potential as a novel antifungal agent, particularly in the treatment of fungal infections that are resistant to existing drugs .
- Kinases play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been studied as a kinase inhibitor. Understanding its selectivity and mechanism of action can provide insights into targeted therapies for kinase-driven diseases .
- Some research suggests that this compound may have anticancer properties. Investigations have focused on its effects on cancer cell lines, tumor growth inhibition, and potential synergies with other chemotherapeutic agents. Further studies are needed to validate its efficacy and safety in vivo .
- Inflammation is a hallmark of many diseases. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been explored for its anti-inflammatory activity. Researchers have examined its impact on inflammatory pathways and cytokine production, aiming to identify novel anti-inflammatory agents .
- Oxidative stress contributes to various health conditions. Studies have investigated whether this compound possesses antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage is of interest in the context of preventing age-related diseases and promoting overall health .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Researchers have explored N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide as a potential neuroprotective agent. Preclinical studies have investigated its effects on neuronal survival, synaptic function, and neuroinflammation .
- Viral infections remain a global health challenge. Some investigations have examined the antiviral properties of this compound. Researchers have explored its efficacy against specific viruses, including herpesviruses and influenza. Understanding its mode of action and potential clinical applications is an ongoing area of study .
- Metabolic disorders, such as diabetes and obesity, are associated with dysregulated metabolic pathways. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been investigated for its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. These studies aim to uncover potential therapeutic interventions for metabolic diseases .
Antifungal Activity
Kinase Inhibition
Anticancer Potential
Anti-Inflammatory Effects
Antioxidant Properties
Neuroprotective Potential
Antiviral Activity
Metabolic Disorders
Eigenschaften
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4OS/c1-2-3-11-29-21-26-25-19(27(21)16-9-10-17(22)18(23)13-16)14-24-20(28)12-15-7-5-4-6-8-15/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVVRLJXYECGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.